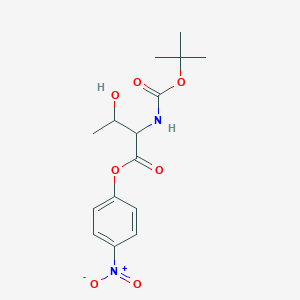
Boc-L-threonine 4-nitrophenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-L-threonine 4-nitrophenyl ester is a chemical compound with the molecular formula C15H20N2O7 and a molecular weight of 340.33 g/mol . It is commonly used in peptide synthesis as an activated ester, facilitating the coupling of amino acids. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 4-nitrophenyl ester moiety, which makes it a valuable reagent in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Boc-L-threonine 4-nitrophenyl ester can be synthesized through the esterification of Boc-L-threonine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) . The reaction typically takes place in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
Boc-L-threonine 4-nitrophenyl ester primarily undergoes nucleophilic substitution reactions, where the 4-nitrophenyl ester group is replaced by a nucleophile such as an amine or an alcohol . This reaction is commonly used in peptide coupling to form peptide bonds .
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Conditions: Room temperature, inert atmosphere
Major Products
The major products formed from these reactions are peptides or esters, depending on the nucleophile used .
科学研究应用
Boc-L-threonine 4-nitrophenyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Peptide Synthesis: Used as an activated ester for the coupling of amino acids in solid-phase peptide synthesis.
Proteomics Research: Employed in the synthesis of peptide-based probes and inhibitors for studying protein functions.
Drug Development: Utilized in the synthesis of peptide-based drug candidates and therapeutic agents.
Bioconjugation: Used in the modification of biomolecules for various biochemical assays and diagnostic applications.
作用机制
The mechanism of action of Boc-L-threonine 4-nitrophenyl ester involves the activation of the carboxyl group of Boc-L-threonine, making it more reactive towards nucleophiles . The 4-nitrophenyl ester group acts as a leaving group, facilitating the formation of peptide bonds or ester linkages . This activation is crucial for efficient peptide coupling and other synthetic transformations .
相似化合物的比较
Similar Compounds
Boc-L-lysine 4-nitrophenyl ester: Similar in structure but contains a lysine residue instead of threonine.
Boc-L-glutamic acid 4-nitrophenyl ester: Contains a glutamic acid residue and is used for similar peptide coupling reactions.
Boc-L-serine 4-nitrophenyl ester: Contains a serine residue and is also used in peptide synthesis.
Uniqueness
Boc-L-threonine 4-nitrophenyl ester is unique due to the presence of the threonine residue, which has a hydroxyl group that can participate in additional hydrogen bonding and interactions . This property can influence the folding and stability of peptides synthesized using this compound .
属性
IUPAC Name |
(4-nitrophenyl) 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O7/c1-9(18)12(16-14(20)24-15(2,3)4)13(19)23-11-7-5-10(6-8-11)17(21)22/h5-9,12,18H,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURWBXFMOUSMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
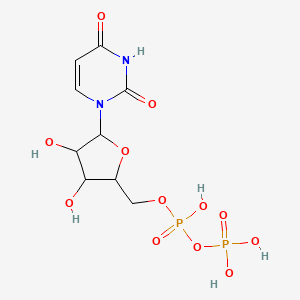

![(1R)-3-(3,4-dimethoxyphenyl)-1-{3-[2-(morpholin-4-yl)ethoxy]phenyl}propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B13392122.png)
![3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B13392137.png)
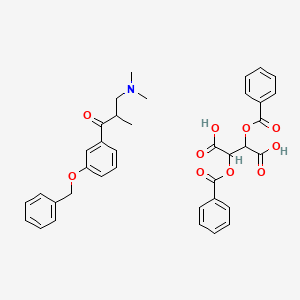
![disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate](/img/structure/B13392156.png)
![[3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide](/img/structure/B13392161.png)
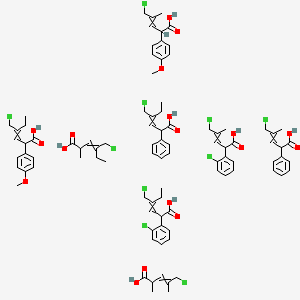
![[17-Acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 3,4-dimethylpent-2-enoate](/img/structure/B13392167.png)
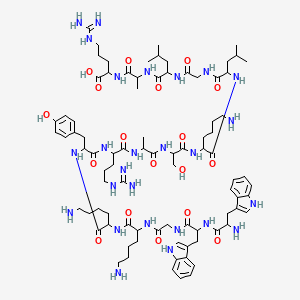
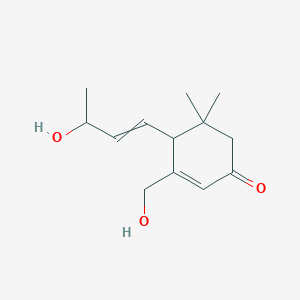
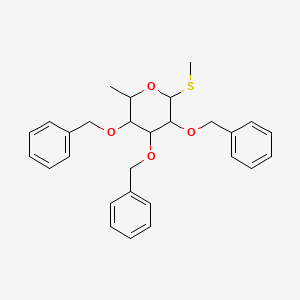
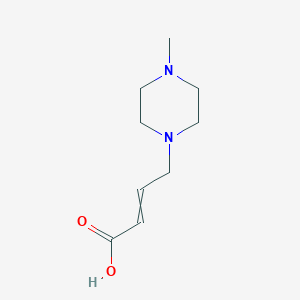
![6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione](/img/structure/B13392198.png)
